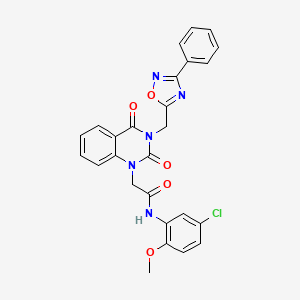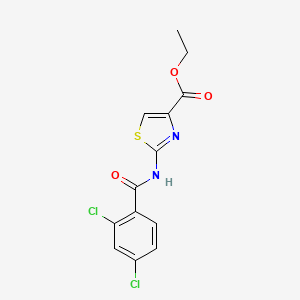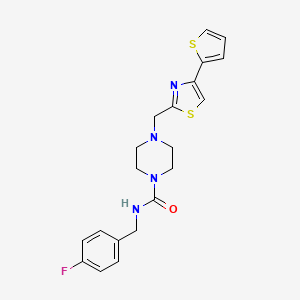![molecular formula C10H16O3 B2998846 (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2248220-08-6](/img/structure/B2998846.png)
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid, also known as OSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OSP is a spirocyclic lactone that is structurally similar to other spirocyclic compounds such as spiroketals and spiroepoxides. The unique structure of OSP makes it a promising candidate for use in drug discovery and other scientific research applications.
作用機序
The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer. This compound has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid for lab experiments is its unique structure, which makes it a promising candidate for drug discovery and other scientific research applications. Additionally, this compound has been shown to have activity against various types of cancer cells, making it a valuable tool for cancer research. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Finally, there is potential for the synthesis of new spirocyclic compounds based on the structure of this compound, which could have unique properties and applications in various fields.
合成法
The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-methyl-2-oxazoline with ethyl glyoxylate in the presence of a Lewis acid catalyst. This reaction results in the formation of a spirocyclic intermediate, which is then treated with a base to form this compound.
科学的研究の応用
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been studied extensively for its potential applications in drug discovery. It has been shown to have activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
特性
IUPAC Name |
(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(9(11)12)8-3-6-10(13-8)4-2-5-10/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXJFFELGMDIK-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(O1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(O1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)





![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)